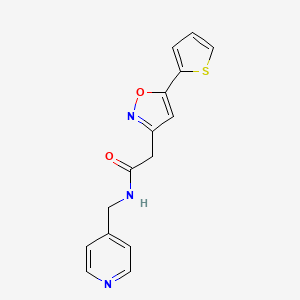

N-(pyridin-4-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-(pyridin-4-ylmethyl)-2-(5-thiophen-2-yl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N3O2S/c19-15(17-10-11-3-5-16-6-4-11)9-12-8-13(20-18-12)14-2-1-7-21-14/h1-8H,9-10H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWHDENXOCUVTCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)CC(=O)NCC3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(pyridin-4-ylmethyl)-2-(5-(thiophen-2-yl)isoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound consists of a pyridine moiety linked to an isoxazole and a thiophene ring. The structural formula can be represented as follows:

Research indicates that compounds containing isoxazole and thiophene functionalities often exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological mechanisms attributed to this compound include:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit specific enzymes involved in cancer progression.

- Modulation of Heat Shock Proteins : Isoxazole derivatives can influence heat shock protein pathways, potentially affecting cellular stress responses.

Anticancer Activity

A study involving related isoxazole compounds demonstrated significant anticancer activity through the inhibition of mutant IDH proteins, which are often implicated in gliomas and other malignancies. The compound's ability to interact with these proteins suggests a potential role in cancer therapeutics .

Anti-HIV Activity

Another investigation into 2-isoxazol-3-yl-acetamide analogues revealed promising anti-HIV properties. The compound exhibited a high therapeutic index and was effective in inhibiting HIV replication without significantly affecting viral enzymes, indicating a novel mechanism of action that could be explored further .

Case Studies

| Study | Findings |

|---|---|

| Study on Anticancer Properties | Demonstrated inhibition of mutant IDH proteins leading to reduced cancer cell proliferation. |

| Anti-HIV Research | Showed significant inhibition of HIV replication with minimal cytotoxicity, suggesting potential for therapeutic development. |

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications in its structure:

- Pyridine Substitution : Variations in the pyridine ring can enhance or reduce potency against specific targets.

- Isoxazole and Thiophene Modifications : Alterations in these rings may affect solubility and bioavailability.

Q & A

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield | Key Reference |

|---|---|---|---|

| Thiol coupling | K₂CO₃, acetone, 6–8 h reflux | 72% (for analog) | |

| Isoxazole formation | Cyclization of nitrile oxides with alkynes | 65–85% |

(Basic) Which spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

Structural confirmation relies on:

- ¹H NMR : To verify aromatic protons (thiophene δ 7.0–7.5 ppm, pyridine δ 8.0–8.5 ppm) and acetamide methylene groups (δ 3.5–4.0 ppm) .

- LC-MS : For molecular ion validation (e.g., [M+H]⁺ matching theoretical mass).

- Elemental analysis : To confirm C, H, N, S composition within ±0.4% deviation .

(Advanced) How can computational tools predict the biological activity of this compound?

Answer:

- PASS software : Predicts potential biological targets (e.g., kinase or enzyme inhibition) based on structural similarity to known bioactive compounds .

- Molecular docking : Docking into allosteric sites (e.g., HIV-1 RT using Glide/Schrödinger) can identify binding modes and affinity trends. For example, thiophene and isoxazole moieties may engage in π-π stacking with aromatic residues .

- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, BBB permeability) to prioritize derivatives .

(Advanced) What strategies are recommended for analyzing contradictory biological activity data across structurally similar acetamide derivatives?

Answer:

- Substituent effect analysis : Compare bioactivity of analogs with varying groups (e.g., pyridine vs. benzene rings) to identify critical pharmacophores .

- In vitro validation : Resolve discrepancies (e.g., enzyme inhibition vs. cellular activity) using dose-response assays (IC₅₀) under standardized conditions .

- Molecular dynamics simulations : Evaluate binding stability over time (e.g., RMSD < 2 Å over 100 ns) to confirm docking predictions .

(Advanced) How to design a structure-activity relationship (SAR) study for optimizing the isoxazole-thiophene pharmacophore?

Answer:

SAR Design Framework :

Core modifications : Introduce substituents at the isoxazole C-5 (e.g., methyl, CF₃) to enhance lipophilicity or metabolic stability .

Linker optimization : Replace acetamide with sulfonamide or urea to alter hydrogen-bonding capacity.

Biological testing : Prioritize derivatives using hierarchical screening (e.g., enzyme inhibition → cytotoxicity → in vivo efficacy) .

Q. Table 2: Example SAR Trends

| Modification | Bioactivity Trend | Rationale |

|---|---|---|

| Thiophene → Furan | ↓ Activity | Reduced π-stacking potential |

| Pyridine → Benzene | ↑ Solubility | Lower logP |

(Advanced) How to address synthetic challenges in scaling up this compound for preclinical studies?

Answer:

- Purification optimization : Use flash chromatography (silica gel, EtOAc/hexane gradient) or recrystallization (ethanol/water) to improve yield .

- Catalyst screening : Test Pd/C or Ni catalysts for hydrogenation steps to reduce byproducts.

- Process analytics : Implement in-line FTIR or HPLC monitoring to ensure reaction completion .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.